Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.: 1249079-24-0
VCID: VC8222652
InChI: InChI=1S/C9H20N2/c1-3-10-8-9-4-6-11(2)7-5-9/h9-10H,3-8H2,1-2H3
SMILES: CCNCC1CCN(CC1)C
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine

CAS No.: 1249079-24-0

Cat. No.: VC8222652

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine - 1249079-24-0

Specification

CAS No. 1249079-24-0
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name N-[(1-methylpiperidin-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C9H20N2/c1-3-10-8-9-4-6-11(2)7-5-9/h9-10H,3-8H2,1-2H3
Standard InChI Key HWZLTDTXMVDKSU-UHFFFAOYSA-N
SMILES CCNCC1CCN(CC1)C
Canonical SMILES CCNCC1CCN(CC1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—modified by two key substituents:

  • A methyl group at the nitrogen atom (1-position), which reduces the basicity of the amine compared to unsubstituted piperidine.

  • An ethylaminomethyl group (-CH2-NH-CH2CH3) at the 4-position, introducing a secondary amine functionality and enhancing molecular flexibility .

The molecular formula is C9H20N2, with a calculated molecular weight of 156.27 g/mol. This aligns closely with structurally related compounds such as (1-methylpiperidin-4-yl)methanamine (C7H16N2, MW 128.21 g/mol) and 1-ethyl-N-methylpiperidin-4-amine (C8H18N2, MW 142.24 g/mol) , underscoring the impact of alkyl substitutions on molecular mass.

Physicochemical Parameters

While experimental data for ethyl-(1-methyl-piperidin-4-ylmethyl)-amine are unavailable, key properties can be inferred from analogs:

PropertyValue (Inferred)Comparable Compound DataSource
Molecular Weight156.27 g/mol1-Ethyl-N-methylpiperidin-4-amine: 142.24 g/mol
LogP~1.2–1.5(1-Methylpiperidin-4-yl)methanamine: LogP 0.85
Water SolubilityModeratePiperidine derivatives: >10 mg/mL
pKa~9.5–10.2Piperidine pKa: 11.2; N-methylpiperidine pKa: 10.5

The logP value suggests moderate lipophilicity, which may facilitate blood-brain barrier penetration, a trait observed in neuroactive piperidine derivatives . The pKa indicates that the compound exists predominantly in its protonated form under physiological conditions, influencing its pharmacokinetic behavior.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl-(1-methyl-piperidin-4-ylmethyl)-amine likely involves multi-step protocols similar to those used for related piperidine amines. Two plausible pathways are outlined below:

Pathway 1: Reductive Amination

  • Starting Material: 1-Methylpiperidin-4-ylmethyl ketone.

  • Reaction with Ethylamine: The ketone undergoes reductive amination using ethylamine and a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .

    R-C=O+NH2CH2CH3NaBH3CNR-CH2NHCH2CH3+H2O\text{R-C=O} + \text{NH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-CH}_2\text{NHCH}_2\text{CH}_3 + \text{H}_2\text{O}

    This method is widely employed for analogous compounds due to its high yield and selectivity .

Pathway 2: Alkylation of a Primary Amine

  • Starting Material: (1-Methylpiperidin-4-yl)methanamine .

  • Ethylation: Reaction with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) to substitute the primary amine’s hydrogen with an ethyl group .

    R-NH2+CH3CH2IK2CO3R-NH-CH2CH3+HI\text{R-NH}_2 + \text{CH}_3\text{CH}_2\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{R-NH-CH}_2\text{CH}_3 + \text{HI}

Industrial-Scale Considerations

For large-scale production, continuous flow synthesis could enhance efficiency, as demonstrated in the manufacture of similar heterocyclic amines. Key optimizations might include:

  • Automated Temperature Control: To maintain optimal reaction conditions.

  • Catalyst Recycling: Reducing costs associated with noble metal catalysts.

  • In-line Purification: Minimizing downstream processing steps .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound Optimization: The ethyl group’s steric bulk and lipophilicity make this compound a candidate for structure-activity relationship (SAR) studies targeting CNS disorders .

  • Prodrug Development: Protonatable amines facilitate salt formation, improving aqueous solubility for intravenous formulations .

Chemical Biology

  • Radiolabeling: The amine group can be tagged with isotopes (e.g., ¹¹C) for positron emission tomography (PET) imaging of receptor distribution .

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